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Compound of Interest

Compound Name: Sodium hexafluoroantimonate

Cat. No.: B100954 Get Quote

Disclaimer: Limited toxicological data is available for sodium hexafluoroantimonate
specifically. This guide extrapolates information from studies on related antimony and fluoride

compounds. All data and methodologies should be considered in this context, and further

research on sodium hexafluoroantimonate is warranted.

Introduction
Sodium hexafluoroantimonate (NaSbF₆) is an inorganic compound used in various industrial

applications. Due to its composition, its toxicological profile is determined by the combined

effects of the sodium cation, the hexafluoroantimonate anion (SbF₆⁻), and its dissociation

products, primarily antimony and fluoride ions. This guide provides a comprehensive overview

of the known and anticipated toxicological properties of sodium hexafluoroantimonate,

drawing from data on analogous compounds to inform researchers, scientists, and drug

development professionals.
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Property Value Reference

Chemical Formula NaSbF₆

Molecular Weight 258.74 g/mol

Appearance
White to off-white powder or

chunks

Solubility Slightly soluble in water

Density 3.375 g/mL at 25 °C

Toxicological Profile Summary
Sodium hexafluoroantimonate is classified as harmful if swallowed or inhaled and is toxic to

aquatic life with long-lasting effects. The primary health hazards are associated with the toxicity

of antimony and fluoride.

Acute Toxicity
No specific LD50 or LC50 data for sodium hexafluoroantimonate are available. The acute

toxicity is extrapolated from related compounds.

Compound Route Species LD50 Reference

Antimony

Potassium

Tartrate

Oral Rat 115 mg/kg

Sodium Fluoride Oral Rat 31 - 102 mg/kg

Sodium Fluoride Oral Mouse 26 - 94 mg/kg

Signs and Symptoms of Acute Exposure:

Ingestion: Gastrointestinal distress, including nausea, vomiting, abdominal pain, and

diarrhea. In severe cases, it may lead to hemorrhagic gastritis.
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Inhalation: Irritation of the respiratory tract, potentially causing laryngitis, tracheitis, and

bronchitis.

Systemic Effects: Cardiac effects, including altered electrocardiograms (prolonged QT

interval, T-wave inversion), and potential for life-threatening arrhythmias. Acute renal and

hepatic injury may also occur.

Chronic Toxicity
Long-term exposure to antimony compounds can lead to pneumoconiosis, a lung disease

caused by dust inhalation. Chronic fluoride exposure is known to cause fluorosis, affecting

teeth and bones.

Endpoint Effect Compound(s) Studied

Respiratory
Pneumoconiosis, chronic

inflammation, fibrosis

Antimony trioxide, Antimony

trisulfide

Cardiovascular Altered electrocardiograms Antimony compounds

Gastrointestinal Stomach pain, diarrhea, ulcers Antimony compounds

Skeletal Fluorosis (pain, disability) Fluoride

Carcinogenicity
There is inadequate evidence for the carcinogenicity of antimony compounds in humans,

though some studies on workers exposed to antimony trioxide suggest an increased risk of

lung cancer. The International Agency for Research on Cancer (IARC) classifies antimony

trioxide as "possibly carcinogenic to humans" (Group 2B).

Mutagenicity and Genotoxicity
In vitro studies on antimony compounds have shown positive results for chromosomal

aberrations in human leukocytes. However, antimony compounds generally do not induce gene

mutations in bacteria or cultured mammalian cells. Some studies indicate that antimony can

cause oxidative DNA damage.
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Reproductive and Developmental Toxicity
Studies on rats have suggested that antimony can be transferred transplacentally and through

breast milk. High doses of sodium fluoride have been shown to have adverse effects on fertility

and fetotoxicity in female rats.

Mechanisms of Toxicity
The toxicity of sodium hexafluoroantimonate is likely a result of the combined actions of

antimony and fluoride.

Antimony: The primary mechanism of antimony toxicity is believed to be its ability to bind to

sulfhydryl groups in proteins and enzymes, leading to their inactivation. This can disrupt cellular

processes and enhance oxidative stress.

Fluoride: Fluoride acts as an enzymatic poison and can induce oxidative stress. It can also

disrupt hormonal signaling and has been associated with neurotoxicity. In synergy with

aluminum, fluoride can act as a false signal in G protein-coupled signaling cascades.

Signaling Pathways
Fluoride-Mediated Signaling Pathway Disruption: Excessive fluoride exposure has been shown

to affect several signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase)

and Wnt/β-catenin pathways.
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Caption: Fluoride-induced activation of the JNK/p38 MAPK signaling pathway.
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Caption: Fluoride-mediated downregulation of the Wnt/β-catenin signaling pathway.

Experimental Protocols
Detailed experimental protocols for sodium hexafluoroantimonate are not available. The

following are generalized protocols based on OECD guidelines for acute oral and inhalation

toxicity testing of chemical substances.

Acute Oral Toxicity - Fixed Dose Procedure (Based on
OECD Guideline 420)
Objective: To identify a dose that causes evident toxicity but not mortality.

Experimental Workflow:
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Caption: Workflow for Acute Oral Toxicity Testing (Fixed Dose Procedure).
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Methodology:

Animal Selection: Healthy, young adult rodents (rats preferred), typically females as they are

often slightly more sensitive.

Housing and Fasting: Animals are caged individually or in small groups and fasted overnight

before dosing (water ad libitum).

Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g.,

water or corn oil).

Administration: A single dose is administered by gavage.

Sighting Study: A preliminary study is conducted on a small number of animals to determine

the appropriate starting dose for the main study. Dosing is sequential, with a pause of at

least 24 hours between animals.

Main Study: Once a dose causing evident toxicity is identified, a confirmatory group of

animals is dosed at that level.

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin,

fur, eyes, behavior, etc.), and body weight changes for at least 14 days.

Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Inhalation Toxicity (Based on OECD Guideline
403)
Objective: To determine the median lethal concentration (LC50) and assess toxic effects from a

single, short-term inhalation exposure.

Methodology:

Animal Selection: Healthy, young adult rodents (rats are the preferred species).

Exposure System: A dynamic inhalation chamber (nose-only or whole-body) is used to

generate a stable concentration of the test substance in the air.
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Atmosphere Generation: The test substance is aerosolized as a dust or mist. Particle size

distribution is characterized to ensure respirability.

Exposure Conditions: Animals are exposed for a defined period (typically 4 hours).

Concentration Groups: Multiple groups of animals (e.g., 5 males and 5 females per group)

are exposed to different concentrations of the test substance, plus a control group exposed

to clean air.

Observations: Animals are monitored during and after exposure for signs of toxicity. They are

observed for at least 14 days post-exposure for mortality, clinical signs, and body weight

changes.

Pathology: Gross necropsy is performed on all animals. Histopathology may be conducted

on the respiratory tract and other target organs.

Data Analysis: The LC50 is calculated using appropriate statistical methods.

Conclusion
The toxicological properties of sodium hexafluoroantimonate have not been thoroughly

investigated. Based on data from related antimony and fluoride compounds, it is expected to be

harmful upon acute exposure via ingestion and inhalation, with the potential for chronic effects

on the respiratory and skeletal systems. The mechanisms of toxicity likely involve the disruption

of enzymatic functions and the induction of oxidative stress. Due to the lack of specific data,

caution should be exercised when handling this compound, and further research is crucial to

fully characterize its toxicological profile and establish safe exposure limits.

To cite this document: BenchChem. [An In-depth Technical Guide on the Toxicological
Properties of Sodium Hexafluoroantimonate]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b100954#toxicological-properties-of-sodium-
hexafluoroantimonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b100954?utm_src=pdf-body
https://www.benchchem.com/product/b100954#toxicological-properties-of-sodium-hexafluoroantimonate
https://www.benchchem.com/product/b100954#toxicological-properties-of-sodium-hexafluoroantimonate
https://www.benchchem.com/product/b100954#toxicological-properties-of-sodium-hexafluoroantimonate
https://www.benchchem.com/product/b100954#toxicological-properties-of-sodium-hexafluoroantimonate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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